Glycinamide, L-alanyl-L-leucyl-
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Overview
Description
Glycinamide, L-alanyl-L-leucyl- is a dipeptide compound with the molecular formula C11H22N4O3 . It is composed of glycinamide, L-alanine, and L-leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-alanyl-L-leucyl- typically involves the coupling of glycinamide with L-alanine and L-leucine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Glycinamide, L-alanyl-L-leucyl- may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Glycinamide, L-alanyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the leucine residue.
Reduction: Reduction reactions may target the peptide bonds or the amide groups.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced amides .
Scientific Research Applications
Glycinamide, L-alanyl-L-leucyl- has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.
Biology: It serves as a substrate in enzymatic studies and as a probe in protein-ligand interaction studies.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems and as a bioactive peptide.
Industry: It is used in the production of peptide-based materials and as a component in biochemical assays .
Mechanism of Action
The mechanism of action of Glycinamide, L-alanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Glycyl-glycine
- Glycyl-L-alanine
- L-alanyl-glycine
- L-alanyl-L-alanine
- Cyclo(L-alanyl-glycine)
Uniqueness
Glycinamide, L-alanyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
325690-84-4 |
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Molecular Formula |
C11H22N4O3 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C11H22N4O3/c1-6(2)4-8(15-10(17)7(3)12)11(18)14-5-9(13)16/h6-8H,4-5,12H2,1-3H3,(H2,13,16)(H,14,18)(H,15,17)/t7-,8-/m0/s1 |
InChI Key |
YFVZZFQMVKXLHX-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
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